Lipophilicity Advantage of Benzyl Cyanoacetate Over Methyl and Ethyl Analogs
Benzyl cyanoacetate exhibits substantially higher lipophilicity compared to methyl and ethyl cyanoacetate, as quantified by its predicted octanol-water partition coefficient (LogP). The benzyl ester's LogP value of approximately 1.64 [1] is significantly greater than that of ethyl cyanoacetate (LogP ~0.06) and methyl cyanoacetate (LogP ~-0.47) . This difference of >1.5 log units translates to a roughly 30-fold higher partition into lipid phases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 |
| Comparator Or Baseline | Ethyl cyanoacetate: LogP = 0.06; Methyl cyanoacetate: LogP = -0.47 |
| Quantified Difference | Benzyl cyanoacetate is >1.5 LogP units more lipophilic than methyl cyanoacetate. |
| Conditions | Predicted octanol-water partition coefficient (LogP) values from multiple sources. |
Why This Matters
Higher lipophilicity enhances membrane permeability and solubility in non-polar solvents, making benzyl cyanoacetate preferable for applications requiring lipid-phase reactions or improved cellular uptake in biological assays.
- [1] Molbase. benzyl 2-cyanoacetate. CAS 14447-18-8. LogP: 1.64348. View Source
